(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products formed, and the conditions needed for the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It can also include studying how these properties change under different conditions .Scientific Research Applications
Synthesis and Scale-Up
- A study detailed a large-scale, stereoselective process for synthesizing a closely related compound, demonstrating the ability to scale up production with high purity and stereochemical precision (Han et al., 2007).
Synthetic Intermediates
- Research on the stereoselective reduction of acyl protected aminonaphthyl ketones highlights the importance of compounds like (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as intermediates for synthesizing bioactive compounds (Men Wei-dong, 2013).
Biological Activity
- A study exploring dopaminergic compounds synthesized a related molecule and investigated its biological activity, demonstrating potential applications in neuroscience and pharmacology (Mcdermed et al., 1975).
Liquid Crystal Materials
- Research into liquid crystal materials for active matrix LCDs used fluoro-substituted tetrahydronaphthalenes, suggesting applications in display technology (Kusumoto et al., 2004).
Medicinal Chemistry
- A paper on the synthesis of novel retinoid X receptor-selective retinoids utilized a core tetrahydronaphthalene, indicating the utility of such compounds in developing treatments for diseases like diabetes (Faul et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVIXWSDACZQD-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-60-2 | |
Record name | 1-Naphthalenamine, 5-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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